
Di(12-hydroxystearoyl)-palmitoyl-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(12-hydroxystearoyl)-palmitoyl-glycerol is a complex lipid molecule derived from the esterification of 12-hydroxystearic acid and palmitic acid with glycerol. This compound is notable for its unique structural properties, which make it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di(12-hydroxystearoyl)-palmitoyl-glycerol typically involves the esterification of 12-hydroxystearic acid and palmitic acid with glycerol. This process can be catalyzed by lipases, which are enzymes that facilitate the esterification reaction. The reaction is usually carried out in organic solvents such as diisopropyl ether, which supports lipase activity and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized lipases to catalyze the esterification reaction. This method allows for the continuous production of the compound in large quantities. The use of supercritical CO2 extraction with methanol as a co-solvent on a bed of immobilized lipase has also been demonstrated to be effective .
化学反应分析
Types of Reactions
Di(12-hydroxystearoyl)-palmitoyl-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester bonds can be hydrolyzed to form free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free fatty acids and glycerol.
科学研究应用
Di(12-hydroxystearoyl)-palmitoyl-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
作用机制
The mechanism of action of di(12-hydroxystearoyl)-palmitoyl-glycerol involves its interaction with cellular membranes and enzymes. The hydroxyl groups in the molecule can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways.
相似化合物的比较
Similar Compounds
Di(12-hydroxystearoyl)-stearoyl-glycerol: Similar in structure but contains stearic acid instead of palmitic acid.
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol: Contains an additional oxo group, which alters its chemical properties.
Di(12-hydroxystearoyl)-arachidoyl-glycerol: Contains arachidic acid, which has a longer carbon chain compared to palmitic acid.
Uniqueness
Di(12-hydroxystearoyl)-palmitoyl-glycerol is unique due to the presence of both 12-hydroxystearic acid and palmitic acid, which confer distinct physical and chemical properties. The combination of these fatty acids results in a compound with unique emulsifying and lubricating properties, making it valuable in various industrial applications.
属性
分子式 |
C55H106O8 |
|---|---|
分子量 |
895.4 g/mol |
IUPAC 名称 |
[2-hexadecanoyloxy-3-(12-hydroxyoctadecanoyloxy)propyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C55H106O8/c1-4-7-10-13-14-15-16-17-18-19-28-33-40-47-55(60)63-52(48-61-53(58)45-38-31-26-22-20-24-29-36-43-50(56)41-34-11-8-5-2)49-62-54(59)46-39-32-27-23-21-25-30-37-44-51(57)42-35-12-9-6-3/h50-52,56-57H,4-49H2,1-3H3 |
InChI 键 |
ASIMWTLWVBVFEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


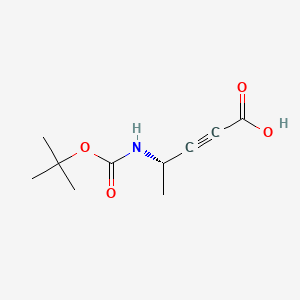
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
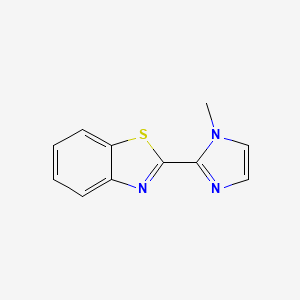

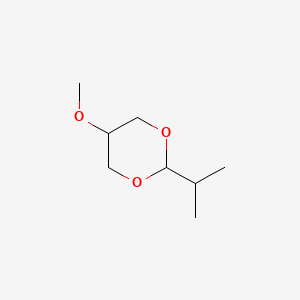
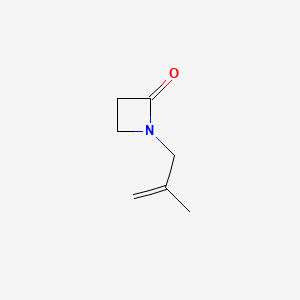

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)

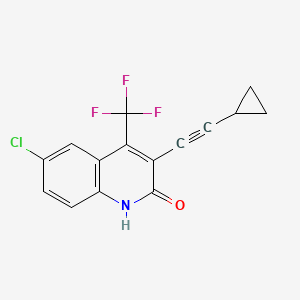
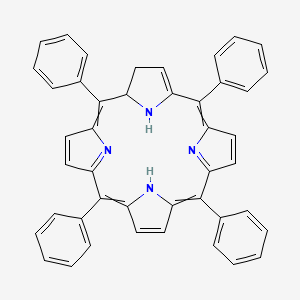
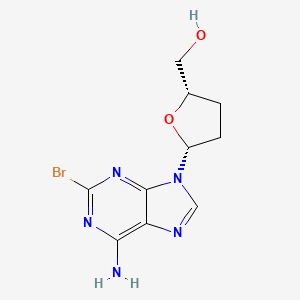
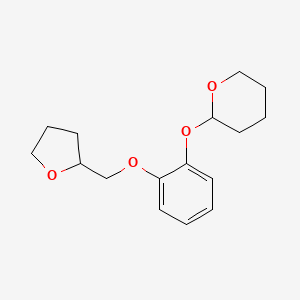
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
